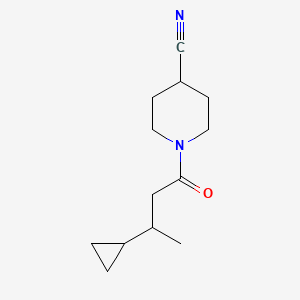
5-fluoro-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide, also known as 5F-MDMB-PICA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in research. This compound is known to have potent effects on the cannabinoid receptors in the brain and is being studied for its potential therapeutic benefits.
Wirkmechanismus
5-fluoro-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide acts on the cannabinoid receptors in the brain, specifically the CB1 and CB2 receptors. These receptors are involved in the regulation of various physiological processes, including pain sensation, appetite, and mood. The activation of these receptors by 5-fluoro-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide leads to a range of effects, including altered perception, relaxation, and euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-fluoro-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide are not yet fully understood. However, studies have shown that this compound has potent effects on the cannabinoid receptors in the brain, leading to alterations in perception, mood, and behavior. It is also known to have analgesic and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 5-fluoro-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide in lab experiments is its potency and selectivity for the cannabinoid receptors. This makes it a useful tool for studying the effects of cannabinoids on the brain and for developing potential therapeutic applications. However, the use of this compound is limited by its potential toxicity and the lack of understanding of its long-term effects.
Zukünftige Richtungen
There are several potential future directions for the study of 5-fluoro-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide. One area of interest is in the development of novel therapeutic applications for this compound in the treatment of various neurological disorders. Another potential direction is in the study of the long-term effects of this compound on the brain and the body. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 5-fluoro-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide involves the reaction of 5-fluoroindole-2-carboxylic acid with pyridine-3-ylmethylamine in the presence of a coupling reagent. The resulting product is then purified using chromatography techniques to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
5-fluoro-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide is being studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the field of neuroscience, where this compound is being used to study the effects of cannabinoids on the brain. It is also being studied for its potential therapeutic applications in the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
5-fluoro-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c16-12-3-4-13-11(6-12)7-14(19-13)15(20)18-9-10-2-1-5-17-8-10/h1-8,19H,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWUWOOGJLDLEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC3=C(N2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7536130.png)
![6-oxo-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-1H-pyridazine-3-carboxamide](/img/structure/B7536146.png)
![3-(methanesulfonamido)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B7536152.png)
![2,4-difluoro-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7536159.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-3-ylacetamide](/img/structure/B7536163.png)
![4-[2-(Cyclohexylmethyl)pyrrolidine-1-carbonyl]benzamide](/img/structure/B7536171.png)
![1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7536172.png)
![[4-(2,2-Difluoroethyl)piperazin-1-yl]-(3-methylphenyl)methanone](/img/structure/B7536193.png)
![2-(2-fluorophenyl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]acetamide](/img/structure/B7536197.png)
![2-(1,3-benzodioxol-5-yl)-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide](/img/structure/B7536201.png)
![1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile](/img/structure/B7536229.png)
![(4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-fluoroanilino)pyridin-3-yl]methanone](/img/structure/B7536237.png)

